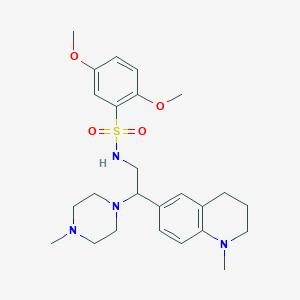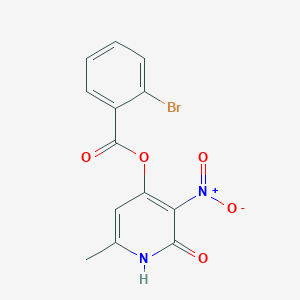![molecular formula C11H17N3O B2792549 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine CAS No. 1420941-98-5](/img/structure/B2792549.png)
2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is a chemical compound with the CAS Number: 1420941-98-5 . It has a molecular weight of 207.28 .
Molecular Structure Analysis
The IUPAC name for this compound is 2-methyl-3-(piperidin-3-ylmethoxy)pyrazine . The InChI code for this compound is 1S/C11H17N3O/c1-9-11(14-6-5-13-9)15-8-10-3-2-4-12-7-10/h5-6,10,12H,2-4,7-8H2,1H3 .Physical And Chemical Properties Analysis
2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine is an oil . It has a molecular weight of 207.28 . The InChI code for this compound is 1S/C11H17N3O/c1-9-11(14-6-5-13-9)15-8-10-3-2-4-12-7-10/h5-6,10,12H,2-4,7-8H2,1H3 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Piperidine derivatives: , such as 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine, are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and play a significant role in drug design due to their structural versatility and biological activity . The synthesis of these compounds involves various intra- and intermolecular reactions, leading to a wide range of derivatives with potential pharmacological applications.
Anticancer Activity
Piperidine derivatives have been studied for their anticancer properties . They are utilized in the development of compounds that exhibit antiproliferative and antimetastatic effects on various types of cancers . The structural features of piperidine allow for the creation of molecules that can interact with cancer cell pathways, potentially leading to new therapeutic agents.
Antimicrobial and Antifungal Agents
The antimicrobial and antifungal applications of piperidine derivatives are well-documented. These compounds can be designed to target specific microbial pathways, leading to the development of new antibiotics and antifungal medications . Their effectiveness against a range of pathogens makes them valuable in the fight against infectious diseases.
Analgesic and Anti-inflammatory Properties
Piperidine derivatives are known for their analgesic and anti-inflammatory effects . They can modulate pain perception and inflammatory responses in the body, making them candidates for the development of new pain relievers and anti-inflammatory drugs .
Antihypertensive and Cardiovascular Effects
These derivatives also show promise in the treatment of hypertension and other cardiovascular conditions. By affecting vascular smooth muscle function and blood pressure regulation, piperidine-based compounds could lead to new treatments for heart disease and hypertension .
Neurological Applications
In the field of neurology, piperidine derivatives are being explored for their potential in treating conditions such as Alzheimer’s disease and other cognitive disorders. Their ability to interact with neurological pathways could make them useful in the development of neuroprotective drugs .
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, compounds like 2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine could potentially have significant applications in the future, particularly in the field of drug design and pharmaceuticals .
Propiedades
IUPAC Name |
2-methyl-3-(piperidin-3-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-11(14-6-5-13-9)15-8-10-3-2-4-12-7-10/h5-6,10,12H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVSPZZXTHKUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCNC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-[(piperidin-3-yl)methoxy]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2792466.png)
![3,5-dichloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2792471.png)
![3-(cyclohexylmethyl)-5-[(2,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2792472.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methyl]benzoic acid](/img/structure/B2792473.png)

triazin-4-one](/img/structure/B2792476.png)

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carboxamide](/img/structure/B2792478.png)

![1-[(2-Hydroxyethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/no-structure.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide](/img/structure/B2792484.png)
![N-[(4-fluorophenyl)sulfonyl]-N-phenylglycine](/img/structure/B2792486.png)
![1-(2-Chlorophenyl)-3-[[2-(3-nitroanilino)acetyl]amino]thiourea](/img/structure/B2792488.png)
![(E)-2-(2-(9-propyl-9H-carbazol-2-yl)vinyl)benzo[d]thiazole](/img/structure/B2792489.png)